Disporoside A
Description
Disporoside A is a steroidal saponin isolated from the roots of Smilax medica Schlecht. et Cham., a medicinal plant native to Mexico. The compound was identified alongside three novel steroidal saponins (compounds 1–3) through methanol-water extraction, followed by partitioning with hexane and n-butanol .
Properties
Molecular Formula |
C45H74O18 |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19-7-12-45(57-17-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)58-42-39(62-41-38(55)35(52)32(49)28(16-47)60-41)36(53)33(50)29(61-42)18-56-40-37(54)34(51)31(48)27(15-46)59-40/h19-42,46-55H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1 |
InChI Key |
UTXFFSIHMAHBLN-YGNOLRTQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Synonyms |
(25R)-5beta-spirostan-3-ol 3-O-beta-D-glucopyranosyl-(1-6)-(beta-D-glucopyranosyl-(1-2))-beta-D-glucopyranoside disporoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Q & A
Q. What are the validated analytical methods for identifying and quantifying Disporoside A in natural sources?
Methodological Answer :
- Chromatographic techniques : Use HPLC with UV-Vis detection (λ = 230–280 nm) or LC-MS/MS for higher specificity. Validate methods per ICH guidelines (linearity range: 0.1–100 µg/mL; R² ≥ 0.995) .
- Spectroscopic confirmation : Pair NMR (¹H and ¹³C) with HRMS to resolve structural ambiguities, especially for isomers .
- Sample preparation : Optimize solvent systems (e.g., methanol-water gradients) to minimize co-elution of interfering compounds .
Q. How can researchers optimize the extraction yield of this compound from plant matrices?
Methodological Answer :
- Solvent selection : Test polar solvents (e.g., 70% ethanol) for higher glycoside solubility. Compare maceration vs. ultrasound-assisted extraction (UAE) for efficiency .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate temperature, solvent ratio, and time interactions. Use ANOVA to identify significant factors (p < 0.05) .
- Validation : Replicate extractions (n = 5) to assess inter-day variability and confirm yield consistency.
Key Consideration : Co-extraction of polysaccharides may reduce purity; include a defatting step with hexane .
Advanced Research Questions
Q. How should conflicting reports on this compound’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer :
- Variable isolation : Control cell lines (e.g., RAW264.7 vs. HepG2), assay conditions (e.g., LPS-induced inflammation vs. basal cytotoxicity), and compound concentration ranges (IC50 vs. sub-therapeutic doses) .
- Mechanistic studies : Use siRNA knockdown or pharmacological inhibitors to isolate pathways (e.g., NF-κB vs. MAPK). Validate with Western blotting .
- Meta-analysis : Apply PRISMA guidelines to aggregate data, assess publication bias via funnel plots, and calculate heterogeneity (I² statistic) .
Q. What experimental designs are suitable for elucidating this compound’s structure-activity relationships (SAR)?
Methodological Answer :
- Analog synthesis : Modify glycosidic bonds (e.g., acetylation, methylation) and test derivatives via in vitro assays .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR. Validate with MD simulations (GROMACS) .
- Statistical rigor : Use multivariate analysis (PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Pitfalls to Avoid : Overinterpretation of docking scores without experimental validation; ensure synthetic analogs are ≥95% pure .
Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?
Methodological Answer :
- In vivo protocols : Standardize administration routes (oral vs. intravenous), use PK sampling at ≥6 timepoints, and apply non-compartmental analysis (WinNonlin) .
- Matrix effects : Spike plasma samples with internal standards (e.g., digoxin) to correct for extraction variability in LC-MS/MS .
- Reporting standards : Adopt FDA Bioanalytical Method Validation guidelines for accuracy (±15% deviation) and cross-validate between labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
